

Tert-butyl (4-hydroxycyclohexyl)carbamate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tert-butyl (4-hydroxycyclohexyl)carbamate
Cat. No.:	B136564

[Get Quote](#)

An In-Depth Technical Guide to **Tert-butyl (4-hydroxycyclohexyl)carbamate** for Advanced Research and Development

Abstract

Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional carbamate derivative of significant interest in modern medicinal chemistry and organic synthesis. Possessing both a hydroxyl group amenable to further functionalization and a stable, Boc-protected amine, this compound serves as a crucial building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its stereoisomers, cis (CAS No: 167081-25-6) and trans (CAS No: 111300-06-2), detailing their physicochemical properties, synthesis methodologies, and applications. We present field-proven experimental protocols, mechanistic insights, and critical safety information to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate for innovative therapeutic discovery.

Introduction to a Versatile Synthetic Intermediate

In the landscape of drug discovery, the carbamate functional group is a well-established structural motif present in numerous approved therapeutic agents.^{[1][2]} Organic carbamates are valued for their hybrid amide-ester characteristics, which confer high chemical and proteolytic stability, making them excellent surrogates for peptide bonds.^[1]

Tert-butyl (4-hydroxycyclohexyl)carbamate embodies this utility. It is a cyclohexane ring functionalized with two key groups at the 1 and 4 positions:

- A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its prevalence stems from its stability under a wide range of reaction conditions and its susceptibility to clean, quantitative removal under mild acidic conditions.
- A Hydroxyl Group: This nucleophilic group serves as a reactive handle for a variety of chemical transformations, including etherification, esterification, and oxidation, allowing for the introduction of diverse pharmacophores or linking moieties.

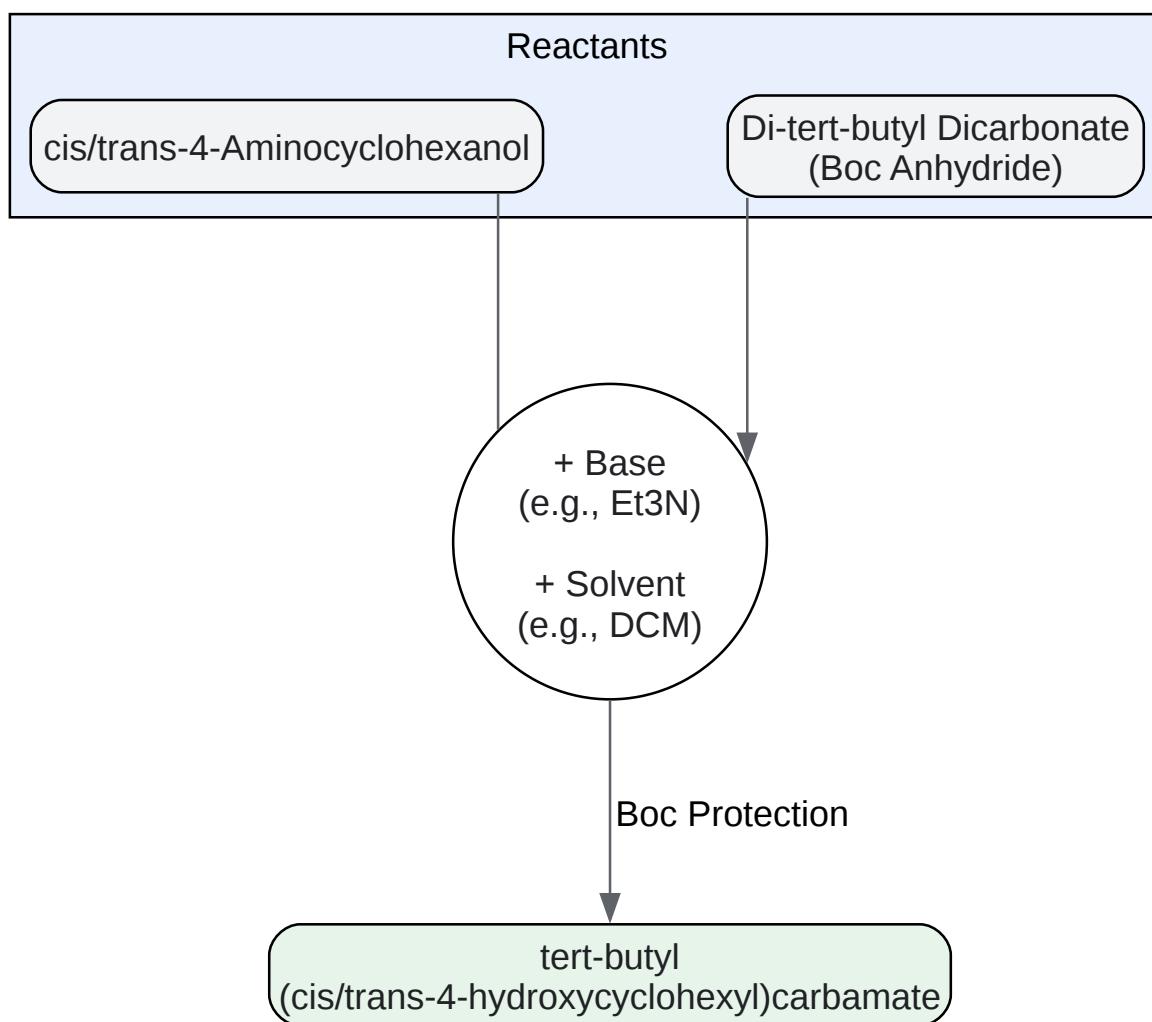
The compound exists as two distinct stereoisomers, cis and trans, whose spatial arrangement of the functional groups can profoundly influence the biological activity and conformational properties of the final target molecule. This isomeric distinction is paramount for drug design, where precise three-dimensional architecture dictates interaction with biological targets. Consequently, this molecule is not merely a reagent but a strategic component for constructing complex molecular scaffolds.

Physicochemical Properties and Specifications

Accurate characterization of starting materials is a foundational element of reproducible science. The properties of the cis and trans isomers of **Tert-butyl (4-hydroxycyclohexyl)carbamate** differ, primarily due to their distinct stereochemistry, which influences their crystal packing and intermolecular interactions.

Property	tert-butyl (cis-4-hydroxycyclohexyl)carbamate	tert-butyl (trans-4-hydroxycyclohexyl)carbamate
CAS Number	167081-25-6[3][4][5][6]	111300-06-2[7][8]
Appearance	White to off-white solid/powder to crystal[5][9][10]	Solid
Molecular Formula	C ₁₁ H ₂₁ NO ₃ [5][6][11]	C ₁₁ H ₂₁ NO ₃
Molecular Weight	215.29 g/mol [5][6][11]	215.29 g/mol
Melting Point	95 °C[5][6]	146 - 148 °C[8]
Boiling Point	337.7±31.0 °C (Predicted)[5][6]	Not specified
Purity	Typically ≥97.0% (by NMR)[9][10][11]	Typically ≥97.0%
Solubility	Slightly soluble in water[5]	Not specified
Storage	Store at room temperature in a dry, dark, sealed container[5]	Store at room temperature

Synthesis Pathway and Mechanistic Rationale


The most direct and widely employed method for synthesizing **Tert-butyl (4-hydroxycyclohexyl)carbamate** is the N-protection of the corresponding 4-aminocyclohexanol isomer using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

The Boc-Protection Reaction

This reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino group in 4-aminocyclohexanol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. The reaction is typically performed in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Causality of Experimental Choice:

- **Boc Anhydride:** Chosen for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.
- **Base:** While the reaction can proceed without a base, its inclusion is crucial for efficiency. The base deprotonates the ammonium intermediate formed after the initial nucleophilic attack, regenerating a neutral amine that prevents the formation of a stable salt and drives the reaction to completion.
- **Solvent:** Aprotic solvents are preferred to avoid competition with the amine nucleophile.

[Click to download full resolution via product page](#)

Caption: General synthesis of **Tert-butyl (4-hydroxycyclohexyl)carbamate**.

Applications in Advanced Synthesis and Drug Development

The strategic value of **Tert-butyl (4-hydroxycyclohexyl)carbamate** lies in its bifunctionality, which allows for orthogonal chemical strategies. The Boc-protected amine is stable to most reaction conditions that target the hydroxyl group, and conversely, the hydroxyl group is unreactive under the mild acidic conditions used to deprotect the amine.

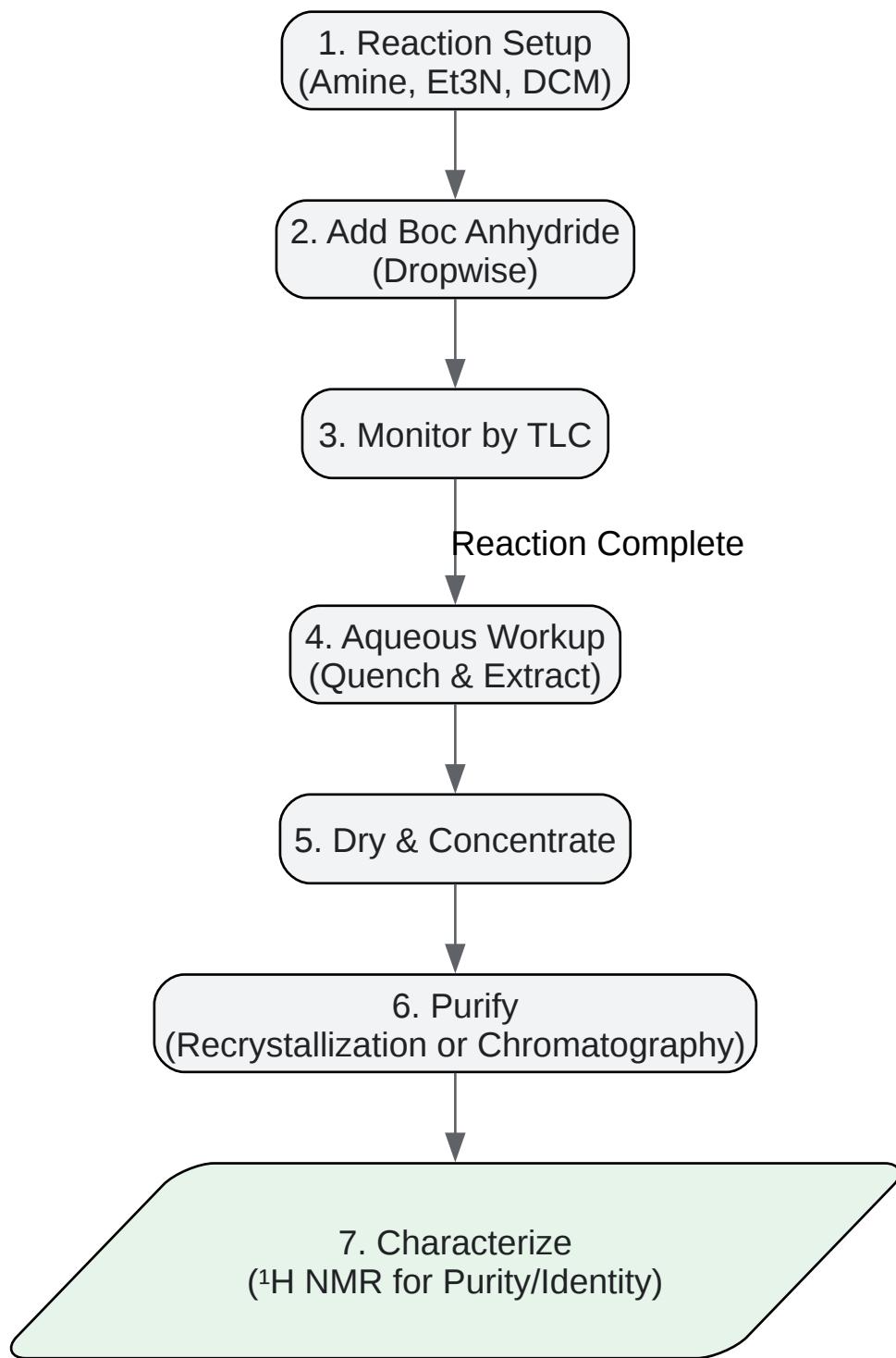
- **Pharmaceutical Intermediates:** This compound is a quintessential building block for APIs. The cyclohexane core provides a rigid, non-aromatic scaffold, which is often desirable for improving pharmacokinetic properties such as solubility and metabolic stability. By functionalizing the hydroxyl group and later revealing the amine, medicinal chemists can construct complex molecules with precise stereochemical control. A related cyclobutane derivative has been noted for its role in developing androgen receptor antagonists for cancer therapy, highlighting the potential of such scaffolds.[\[12\]](#)
- **Prodrug Design:** The carbamate linkage itself can be incorporated into prodrug strategies. Carbamate prodrugs are often designed to enhance systemic stability and protect a drug from first-pass metabolism, releasing the active parent alcohol or amine under specific physiological conditions.[\[2\]](#)
- **Combinatorial Chemistry & Library Synthesis:** The compound is an ideal starting point for creating libraries of related molecules. The hydroxyl group can be reacted with a diverse set of acids (to form esters) or alkyl halides (to form ethers), while the amine can be acylated or alkylated after deprotection, leading to a vast chemical space for high-throughput screening.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and characterization to ensure reaction success and product purity.

Illustrative Synthesis of **tert-butyl (cis-4-hydroxycyclohexyl)carbamate (CAS 167081-25-6)**

Objective: To synthesize the target compound with a purity of $\geq 97\%$, validated by ^1H NMR.


Materials:

- cis-4-Aminocyclohexanol (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
- Triethylamine (Et₃N, 1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, 10% Methanol in DCM eluent, KMnO₄ stain)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cis-4-aminocyclohexanol in anhydrous DCM (approx. 0.1 M concentration).
- Reagent Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature. In a separate flask, dissolve Boc₂O in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes. Rationale: Slow addition helps control any potential exotherm.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC. The product spot should be less polar (higher R_f) than the starting amine. The reaction is typically complete within 2-4 hours.
- Workup - Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

- **Workup - Extraction:** Wash the organic layer sequentially with saturated NaHCO_3 solution (to remove any acidic impurities) and then with brine (to reduce the solubility of organic material in the aqueous phase).
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.
- **Characterization:** Obtain a ^1H NMR spectrum of the final product to confirm its structure and assess purity. The spectrum should be consistent with the expected structure.[9][10]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for synthesis and validation.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), **Tert-butyl (4-hydroxycyclohexyl)carbamate** requires careful handling.

GHS Hazard Identification:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][13]
- Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][13]
- Serious Eye Damage/Eye Irritation (Category 2/2A), H319: Causes serious eye irritation.[4][13]
- Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[5][13]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[4][13]
- Eye/Face Protection: Wear chemical safety glasses or a face shield.[4]
- Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat. Wash hands thoroughly after handling.[4]
- Respiratory Protection: If dust is generated, use an approved particulate respirator.

Storage:

- Store in a tightly closed container in a dry and cool place.[4] Keep in a dark place to avoid degradation.[5]

Conclusion

Tert-butyl (4-hydroxycyclohexyl)carbamate, in both its cis and trans isomeric forms, represents a highly valuable and versatile tool for the modern synthetic chemist. Its robust cyclohexane scaffold, combined with orthogonally reactive hydroxyl and Boc-protected amine functionalities, provides a reliable platform for constructing complex molecular architectures. A

thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to confidently and effectively utilize this intermediate in the pursuit of novel therapeutics and advanced materials.

References

- tert-butyl (cis-4-hydroxycyclohexyl)
- Safety Data Sheet - tert-butyl (cis-4-hydroxycyclohexyl)
- tert-butyl (cis-4-hydroxycyclohexyl)
- TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAM
- CAS 111300-06-2 | tert-Butyl (trans-4-hydroxycyclohexyl)
- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)
- tert-Butyl (4-hydroxy-1-methylcyclohexyl)
- TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAM
- Tert-butyl (1-ethyl-4-hydroxycyclohexyl)
- Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.
- SAFETY DATA SHEET - 4-tert-Butyl c
- SAFETY DATA SHEET - 4-tert-Butylcyclohexyl Acryl
- Certificate of Analysis - tert-Butyl (cis-4-hydroxycyclohexyl)
- Certificate of Analysis - tert-Butyl (cis-4-hydroxycyclohexyl)
- Tert-Butyl (trans-4-hydroxycyclohexyl)
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 167081-25-6|tert-butyl (cis-4-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 6. 167081-25-6 CAS MSDS (TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. biosynce.com [biosynce.com]
- 9. file.leyan.com [file.leyan.com]
- 10. file.leyan.com [file.leyan.com]
- 11. tert-butyl (cis-4-hydroxycyclohexyl)carbamate , 97% , 167081-25-6 - CookeChem [cookechem.com]
- 12. nbinno.com [nbino.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Tert-butyl (4-hydroxycyclohexyl)carbamate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136564#tert-butyl-4-hydroxycyclohexyl-carbamate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com